N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(12-11-17-7-3-1-4-8-17)25-23-19-15-30-16-20(19)26-27(23)14-22(29)24-13-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOTVRNNYUEJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using potassium carbonate as a base and employing O-acylation and Fries rearrangement.
Introduction of the Benzylamino Group: This step involves the reaction of the intermediate with benzylamine under controlled conditions to form the benzylamino derivative.
Final Coupling: The final step involves coupling the benzylamino derivative with 3-phenylpropanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the thieno[3,4-c]pyrazole core.
Reduction: Reduced forms of the benzylamino group.
Substitution: Alkyl-substituted derivatives at the benzylamino group.
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide share a similar pyrazole core and exhibit comparable biological activities.
Thieno[3,4-c]pyrazole Derivatives: Compounds such as benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives also feature a thieno[3,4-c]pyrazole core and are studied for their medicinal properties.
Uniqueness
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a benzylamino group and a phenylpropanamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .
Biological Activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C22H22N4O2S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological interactions.
Structure Representation
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Benzylcarbamoyl and phenylpropanamide |
| Molecular Weight | 398.50 g/mol |
This compound interacts with specific biological targets, primarily enzymes and receptors. The compound is believed to modulate signal transduction pathways and inhibit certain enzymes, leading to various biological effects. Ongoing research aims to elucidate the precise molecular targets involved in its action.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has shown potential for binding to specific receptors that regulate physiological responses.
Medicinal Chemistry
Research indicates that this compound has potential as a therapeutic agent due to its unique structure. It has been studied for various applications:
- Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.
Case Studies
- Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers compared to controls.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
